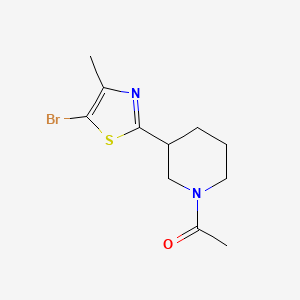

1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone

Descripción general

Descripción

1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone is a compound that features a thiazole ring, a piperidine ring, and a bromine substituent. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry

Métodos De Preparación

The synthesis of 1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperidine derivative under basic conditions.

Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with ethanone under appropriate reaction conditions to yield the target compound.

Análisis De Reacciones Químicas

Piperidine-Ethanone Integration

The piperidine-ethanone moiety is introduced through:

-

Nucleophilic Substitution : Alkylation of 5-bromo-4-methylthiazol-2-yl derivatives with 1-(piperidin-3-yl)ethanone in the presence of Cs₂CO₃ (search result ).

-

Acylation : Acetylation using chloroacetyl chloride under basic conditions (search result ).

Table 1: Key Synthetic Reactions

Cross-Coupling Reactions

The bromine atom at the 5-position of the thiazole ring enables Pd-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Boronate esters (e.g., pinacol borane) react with aryl halides using Pd(dppf)Cl₂ as a catalyst (search result , ).

-

Buchwald-Hartwig Amination : Introduces amine groups via Pd-mediated coupling (search result ).

Table 2: Cross-Coupling Reaction Parameters

Ethanone Modifications

-

Reduction : The ketone group is reduced to secondary alcohol using NaBH₄ or LiAlH₄ (search result ).

-

Oxidation : MnO₂ oxidizes alcohols back to ketones (search result ).

Thiazole Ring Functionalization

-

Halogen Exchange : Br→Cl substitution using N-chlorosuccinimide (search result ).

-

Methylation : Methylation at the 4-position via Friedel-Crafts acylation (search result ).

Table 3: Functional Group Reactivity

| Transformation | Reagents | Key Observation | Source Citation |

|---|---|---|---|

| Ketone → Alcohol | NaBH₄, MeOH, 0°C | Retention of thiazole stereochemistry | |

| Br → Cl substitution | NCS, CHCl₃, RT | Improved electrophilicity |

Spectroscopic Characterization

Aplicaciones Científicas De Investigación

1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone, with the CAS number 1361116-89-3, is a compound that has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential industrial uses.

Basic Information

- Molecular Formula : C11H15BrN2OS

- Molecular Weight : 303.22 g/mol

- Structure : The compound features a piperidine ring substituted with a bromo-thiazole moiety, contributing to its biological activity.

Medicinal Chemistry

This compound has been explored for its potential as a lead compound in drug development. Its structural similarities to known pharmacophores suggest it may interact with various biological targets.

Antimicrobial Activity

Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the bromo group and the piperidine ring may enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Neuropharmacology

The piperidine structure is often associated with neuroactive compounds. Research into similar derivatives has shown promise in treating neurological disorders by modulating neurotransmitter systems. This compound could potentially be investigated for its effects on serotonin or dopamine receptors.

Cancer Research

Thiazole derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest or inhibition of key signaling pathways.

Industrial Applications

The compound's unique chemical properties may also find applications in the development of agrochemicals or as intermediates in organic synthesis. Its ability to act as a building block for more complex molecules can be valuable in creating novel materials or chemicals.

Case Study 1: Antimicrobial Screening

A study on thiazole derivatives showed that compounds with similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of the bromo group in this compound is hypothesized to enhance this activity due to increased lipophilicity and membrane permeability.

Case Study 2: Neuroactive Properties

Research investigating the neuropharmacological effects of piperidine derivatives found that modifications at the nitrogen atom could significantly alter receptor binding affinities. This suggests that this compound could be optimized for better efficacy in treating mood disorders or neurodegenerative diseases.

Case Study 3: Anticancer Activity

In vitro studies on thiazole-containing compounds have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cell lines. Further exploration of this compound could yield insights into its mechanism of action and therapeutic potential.

Mecanismo De Acción

The mechanism of action of 1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone can be compared with other thiazole-containing compounds:

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole ring.

Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific combination of a thiazole ring, a piperidine ring, and a bromine substituent, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(3-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone is a compound characterized by its thiazole and piperidine rings, which are known to exhibit significant biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's IUPAC name is 1-[3-(5-bromo-4-methylthiazol-2-yl)piperidin-1-yl]ethanone, with the molecular formula and a molecular weight of 303.22 g/mol. The synthesis typically involves:

- Formation of the Thiazole Ring : Reaction of ethyl 4-bromo-3-oxopentanoate with thiourea.

- Introduction of the Piperidine Ring : Nucleophilic substitution reaction with a piperidine derivative.

- Final Coupling : Reaction with ethanone to yield the target compound .

Antimicrobial Properties

Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. Research indicates that this compound may possess significant antimicrobial activity, potentially inhibiting various bacterial strains due to its structural components that interact with microbial cell membranes and metabolic pathways .

Antitumor Activity

Thiazole derivatives have shown promise as antitumor agents. For instance, related thiazole compounds have demonstrated cytotoxic effects against several cancer cell lines, including glioma and melanoma. The structural activity relationship (SAR) studies suggest that modifications in the thiazole ring enhance cytotoxicity, likely through mechanisms involving apoptosis induction and disruption of cell cycle progression .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole derivative A | 1.61 ± 1.92 | Jurkat |

| Thiazole derivative B | 1.98 ± 1.22 | HT-29 |

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar thiazole compounds inhibit Na+/K(+)-ATPase, affecting cellular ion balance and leading to cell death in cancerous cells .

- Interaction with Molecular Targets : The compound's unique structure allows it to interact with specific proteins involved in cancer progression, such as Ras oncogenes, thereby hindering tumor growth .

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole-containing compounds in drug development:

- Anticancer Activity : A study found that a structurally similar compound inhibited cancer cell proliferation significantly more than standard treatments like doxorubicin. The presence of electron-donating groups enhanced its anticancer properties .

- Antimicrobial Efficacy : In vitro tests showed that thiazole derivatives exhibited potent activity against resistant bacterial strains, suggesting their utility in developing new antibiotics .

Propiedades

IUPAC Name |

1-[3-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2OS/c1-7-10(12)16-11(13-7)9-4-3-5-14(6-9)8(2)15/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBAZJWBMIPVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN(C2)C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.